molecular formula C11H22N2O3S B1674820 Leu-met CAS No. 36077-39-1

Leu-met

Cat. No. B1674820
CAS RN: 36077-39-1
M. Wt: 262.37 g/mol
InChI Key: NTISAKGPIGTIJJ-IUCAKERBSA-N
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Description

“Leu-met” or “t-BOC-Leu-Met” is a peptidase substrate used to measure peptidase activity in solution or in live cells . The substrate has an excitation/emission maxima of approximately 330/403. After cleavage by peptidases, the product produces blue-fluorescence .


Synthesis Analysis

The synthesis of “Leu-met” involves complex biochemical processes. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . Moreover, microbial production of Met has been explored as a more sustainable alternative to the chemical synthesis that currently meets the global Met demand .


Chemical Reactions Analysis

“Leu-met” participates in various biochemical reactions. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . More research is needed to fully understand the range of chemical reactions involving “Leu-met”.

Scientific Research Applications

Regional Distribution in Rat Brain

Leu-met enkephalin shows significant variation in regional distribution within the rat brain. A study found the highest concentration in the striatum and the lowest in the cerebellum and hippocampus. Notably, met-enkephalin content was higher than that of leu-enkephalin in every brain region examined (Yang, Hong, & Costa, 1977).

Effects on Insulin Sensitivity and Glycemic Control

Leucine (Leu) amplifies the effects of metformin (Met) on insulin sensitivity and glycemic control in diet-induced obese mice. Leu activates Sirt1, which improves insulin sensitivity. When combined with Met, it enables significant reductions in Met doses while maintaining or enhancing efficacy (Fu et al., 2015).

Enkephalin Distribution and Hypophysectomy

Research indicates that the regional concentrations of met- and leu-enkephalin in the brain are not altered by hypophysectomy. This suggests that brain enkephalins may not be derived from pituitary endorphins (Kobayashi et al., 1978).

Activation of AMPK/Sirt1 Pathway

A combination of Leu and Met activates the AMPK/Sirt1 pathway, enhancing insulin sensitivity in skeletal muscle. This interaction also stimulates glucose and lipid metabolism and extends life span in Caenorhabditis elegans (Banerjee, Bruckbauer, & Zemel, 2016).

Presence in the Heart

Enkephalins, including Leu-ENK and Met-ENK, have been identified in the heart of guinea pigs, suggesting their involvement in cardiac reflex mechanisms (Lang et al., 1983).

Electronic Materials from Aliphatic Amino Acids

A study on aliphatic amino acids, including L-Met and L-Leu, found potential in creating biomolecule-based electronic materials. L-Met was identified as a wide bandgap p-type semiconductor, and L-Leu exhibited significant piezoelectric properties (Du, Yuan, Tan, & Yang, 2023).

Mechanism of Action

The mechanism of action of “Leu-met” involves its role as a peptidase substrate. It is used to measure peptidase activity in solution or in live cells . After cleavage by peptidases, the product produces blue-fluorescence .

Safety and Hazards

The safety data sheet for “BOC-LEU-MET-OH” suggests that it may be corrosive to metals and cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTISAKGPIGTIJJ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-Met-OH

CAS RN

36077-39-1
Record name L-Leucyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36077-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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